4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, chlorine, and multiple methyl groups, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of substituents: The bromine and chlorine atoms are introduced via halogenation reactions, while the methyl groups are added through alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger heterocyclic systems .
Scientific Research Applications
4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-bromo-1-methyl-1H-pyrazole
- 4-chloro-1H-pyrazole
- 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole .
Uniqueness
The uniqueness of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22BrClN4 |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C23H22BrClN4/c1-14-5-7-18(9-16(14)3)22-21(24)23(19-8-6-15(2)17(4)10-19)29(27-22)13-28-12-20(25)11-26-28/h5-12H,13H2,1-4H3 |
InChI Key |
HONQZHCCRWEDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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